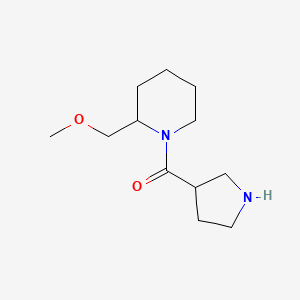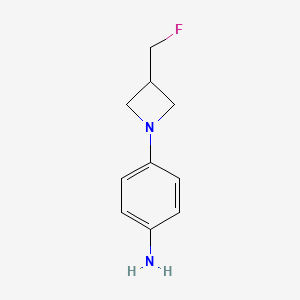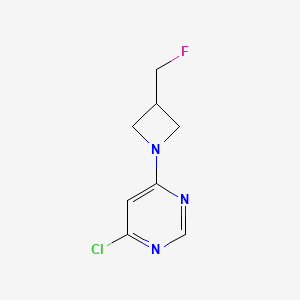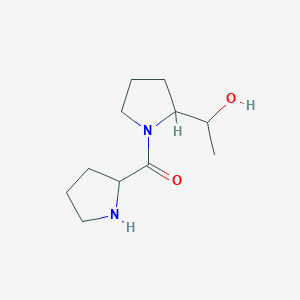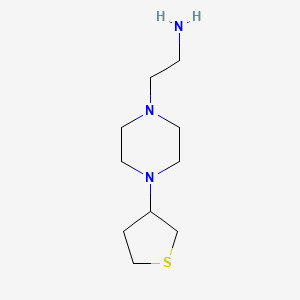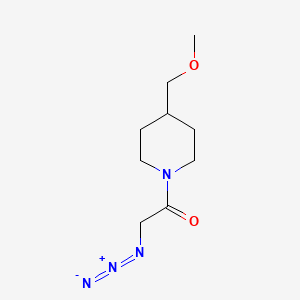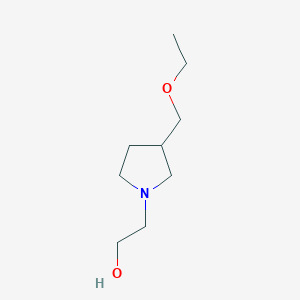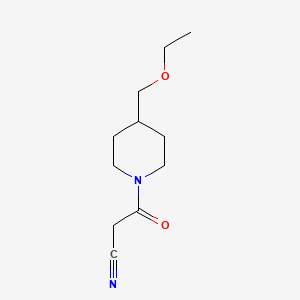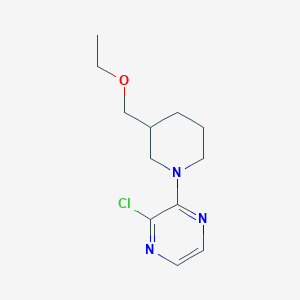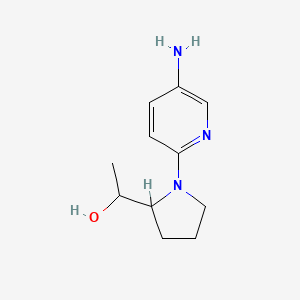
1-(1-(5-Aminopyridin-2-yl)pyrrolidin-2-yl)ethan-1-ol
説明
1-(1-(5-Aminopyridin-2-yl)pyrrolidin-2-yl)ethan-1-ol (APPE) is a highly versatile compound with a plethora of applications in the scientific research field. It has been used in a variety of lab experiments, ranging from drug synthesis to biochemical studies. APPE is a white, crystalline solid that is soluble in water and a variety of organic solvents. Its chemical structure is composed of a five-membered ring of nitrogen atoms, a single oxygen atom, and an ethyl group. Due to its unique structure and properties, APPE has been investigated for its potential to be used in a variety of scientific research applications.
科学的研究の応用
Molecular Synthesis and Ligand Formation
The compound's structural framework is leveraged in molecular synthesis. For instance, the activation and subsequent dehydration of related compounds lead to the formation of cationic complexes. These complexes, through deprotonation and rearrangement, yield neutral complexes with phosphinoallyl ligands containing a pyrrolidin-2-yl ring. This transformation is significant in the synthesis of complex molecular structures (Puerta, Valerga, & Palacios, 2008).
Supramolecular Chemistry
Bifunctional aromatic N-heterocycles, related to the compound , are used in supramolecular chemistry. These compounds serve as supramolecular reagents for creating specific hydrogen-bonding motifs, crucial in the assembly of complex structures. The primary hydrogen-bonding motif involves a self-complementary amino-pyrimidine N–H···N/N···H–N synthon, demonstrating the compound's potential in the domain of molecular recognition and assembly (Aakeröy, Schultheiss, Desper, & Moore, 2007).
Electrooptic Film Fabrication
In the realm of materials science, particularly in the fabrication of electrooptic films, derivatives of this compound are synthesized and characterized for their nonlinear optical and electrooptic responses. The film's microstructure and optical/electrooptic responses are heavily influenced by the chromophore molecular architecture, making these derivatives valuable in the advancement of electrooptic devices (Facchetti et al., 2006).
Computational Studies and Molecular Docking
The compound and its derivatives are subjects of comprehensive spectroscopic documentation and computational studies. These studies provide valuable insights into the compound's structural features and interactions, particularly in understanding the potential existence of inter-molecular hydrogen-bonding interactions. Furthermore, molecular docking studies suggest the compound's efficacy in binding efficiently with certain proteins, indicating its potential in drug design and molecular interaction studies (Rajamani et al., 2019).
Chemical Synthesis and Catalysis
The compound's framework is utilized in the synthesis of diamines, which hold significant importance in medicinal chemistry. The synthesis involves novel methods based on the catalytic hydrogenation of related compounds, highlighting its role in creating valuable intermediates for further chemical transformations (Smaliy et al., 2011).
特性
IUPAC Name |
1-[1-(5-aminopyridin-2-yl)pyrrolidin-2-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-8(15)10-3-2-6-14(10)11-5-4-9(12)7-13-11/h4-5,7-8,10,15H,2-3,6,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOHUZLXXDOQARH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCN1C2=NC=C(C=C2)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(5-Aminopyridin-2-yl)pyrrolidin-2-yl)ethan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



